molecular formula C6H9ClN4O B12924485 5-Chloro-2-methyl-4-(1-methylhydrazinyl)pyridazin-3(2H)-one CAS No. 143703-11-1

5-Chloro-2-methyl-4-(1-methylhydrazinyl)pyridazin-3(2H)-one

Cat. No.: B12924485
CAS No.: 143703-11-1
M. Wt: 188.61 g/mol
InChI Key: GOCIYDITUKKROJ-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-4-(1-methylhydrazinyl)pyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methyl-4-(1-methylhydrazinyl)pyridazin-3(2H)-one typically involves the reaction of 5-chloro-2-methylpyridazin-3(2H)-one with methylhydrazine. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.

    Reduction: Reduction reactions could lead to the formation of hydrazine derivatives.

    Substitution: The chloro group in the compound can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted pyridazinones.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Possible applications in drug discovery and development, particularly for its potential biological activities.

    Industry: Use in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methyl-4-(1-methylhydrazinyl)pyridazin-3(2H)-one would depend on its specific biological activity. Generally, compounds with similar structures may interact with enzymes or receptors, inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methylpyridazin-3(2H)-one
  • 4-(1-Methylhydrazinyl)pyridazin-3(2H)-one
  • 5-Chloro-4-(1-methylhydrazinyl)pyridazin-3(2H)-one

Uniqueness

5-Chloro-2-methyl-4-(1-methylhydrazinyl)pyridazin-3(2H)-one is unique due to the presence of both a chloro and a methylhydrazinyl group on the pyridazine ring. This combination of functional groups may confer unique chemical and biological properties, making it a compound of interest for further study.

Properties

CAS No.

143703-11-1

Molecular Formula

C6H9ClN4O

Molecular Weight

188.61 g/mol

IUPAC Name

4-[amino(methyl)amino]-5-chloro-2-methylpyridazin-3-one

InChI

InChI=1S/C6H9ClN4O/c1-10(8)5-4(7)3-9-11(2)6(5)12/h3H,8H2,1-2H3

InChI Key

GOCIYDITUKKROJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(C=N1)Cl)N(C)N

Origin of Product

United States

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